molecular formula C20H24N4O4S B2394346 Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate CAS No. 371213-24-0

Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate

Cat. No.: B2394346
CAS No.: 371213-24-0
M. Wt: 416.5
InChI Key: BHHMKQILDWPNQO-UHFFFAOYSA-N
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Description

Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate is a complex organic compound with a unique structure that combines a purine base with a benzyl ester and a sulfanylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized with a pentyl group at the 7-position and a methyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives .

Scientific Research Applications

Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate the biological activity of purine derivatives and their interactions with enzymes and receptors.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate: Similar structure but with a methyl ester instead of a benzyl ester.

    7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylthioacetate: Similar purine base but different functional groups.

Uniqueness

Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate is unique due to its combination of a benzyl ester and a sulfanylacetate group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-3-4-8-11-24-16-17(23(2)19(27)22-18(16)26)21-20(24)29-13-15(25)28-12-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHMKQILDWPNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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